molecular formula C18H21FN2O B4768012 1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea

1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4768012
M. Wt: 300.4 g/mol
InChI Key: OCHLJVWUHRANFB-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea is an organic compound with a complex structure, featuring both ethyl and fluoro substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 1-(4-ethylphenyl)ethanone with 3-fluoro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: Halogenation or nitration reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-1-ethyl-3-(3-ethylphenyl)urea
  • 1-(4-Methylphenyl)ethanone
  • 1-(4-Ethylphenyl)ethanone

Uniqueness

1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea is unique due to the presence of both ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-4-14-6-8-15(9-7-14)13(3)20-18(22)21-16-10-5-12(2)17(19)11-16/h5-11,13H,4H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHLJVWUHRANFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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